2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a chloro group, a piperazine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide: A related compound with similar structural features.
N-(4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl)acetamide: Another sulfonamide derivative with comparable properties.
Uniqueness
2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN3O3S |
---|---|
Molecular Weight |
331.82 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H18ClN3O3S/c1-16-6-8-17(9-7-16)21(19,20)12-4-2-11(3-5-12)15-13(18)10-14/h2-5H,6-10H2,1H3,(H,15,18) |
InChI Key |
VKBRJELXYJGOLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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